![molecular formula C15H13N3O2S2 B2877414 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-60-1](/img/structure/B2877414.png)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Design and Pharmacology
This compound has been explored for its pharmacological potential, particularly in drug design. Its structure suggests it could be a candidate for the development of new therapeutic agents. For instance, similar benzothiazole derivatives have been studied for their anti-inflammatory properties through molecular docking studies, indicating potential as inhibitors for enzymes like 5-lipoxygenase .
Antitumor Activity
Benzothiazole derivatives have shown promise in antitumor evaluations. They have been used to synthesize various heterocyclic compounds that exhibit significant inhibitory effects on cancer cell proliferation. This compound could serve as a precursor for the synthesis of novel antitumor agents .
Corrosion Inhibition
Compounds with benzothiazole structures have been investigated for their anti-corrosion behavior. They can be incorporated into coatings or used as additives to protect metals from corrosion, particularly in acidic environments. This application is crucial in extending the lifespan of industrial machinery and infrastructure .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to predict interactions with biological targets. This is essential in the early stages of drug discovery, where the compound’s binding affinity and mode of action are predicted computationally .
Material Science
In material science, benzothiazole derivatives can be used to modify surface properties, such as enhancing thermal stability or providing electrical insulation. This compound could be involved in the development of materials with specific desired properties for various applications .
Analytical Chemistry
Benzothiazole derivatives can be used as analytical reagents due to their unique chemical properties. They could be part of novel sensing materials for detecting specific ions or molecules, contributing to advancements in chemical sensors and diagnostics .
Mechanism of Action
Target of Action
CCG-345622, also known as CCG-1423, is a small molecule that primarily targets the RhoA pathway . This pathway involves the Serum Response Factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors . These factors regulate various cellular functions .
Mode of Action
CCG-345622 acts as an inhibitor of Rho/SRF-mediated transcriptional regulation . It disrupts the interaction between myocardin-related transcription factor A (MRTF-A) and importin α/β1, inhibiting the nuclear import of MRTF-A . This results in the modulation of the mitochondrial functions .
Biochemical Pathways
The inhibition of the Rho/SRF pathway by CCG-345622 leads to the downregulation of mitochondrial genes . This results in the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . The compound also increases the glycolytic rate .
Pharmacokinetics
The compound’s ability to modulate mitochondrial functions suggests it can penetrate cellular membranes and interact with intracellular targets .
Result of Action
CCG-345622 has several molecular and cellular effects. It significantly reduces oxidative phosphorylation in a dose-dependent manner . It also leads to the hyperacetylation of histone 4 at lysine-16 . Immunolabeling with F-actin and MitoTracker has revealed alterations in the actin cytoskeleton and mitochondria .
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-4-12-8(3-1)16-14(21-12)18-15-17-9-5-10-11(20-7-19-10)6-13(9)22-15/h5-6H,1-4,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZBUFJVLLAABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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